

# (R)-1-(4-Chlorophenyl)propan-1-amine chemical properties

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## Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B11916615

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## Technical Guide: (R)-1-(4-Chlorophenyl)propan-1-amine

Content Type: Technical Monograph & Experimental Protocol Subject: Chiral Building Block / Pharmacophore CAS (HCl Salt): 1448902-18-8 | CAS (Free Base): 114853-61-1

### Executive Summary

**(R)-1-(4-Chlorophenyl)propan-1-amine** is a high-value chiral synthon belonging to the class of

-substituted benzylamines. Unlike its methyl-substituted analog (the ethylamine derivative), the presence of the ethyl group at the benzylic position imparts increased lipophilicity and steric bulk, influencing the binding kinetics in G-protein coupled receptor (GPCR) targets. This molecule is predominantly utilized as a resolvable intermediate or a direct pharmacophore in the synthesis of CNS-active agents, allosteric modulators, and antihistamines.

### Physicochemical Profile

The following data aggregates experimental and predicted values. For drug development, the HCl salt is the preferred solid form due to stability, while the free base is the reactive species for nucleophilic substitutions.

Property	Value (Free Base)	Value (HCl Salt)	Context
Molecular Formula			Stoichiometry
Molecular Weight	169.65 g/mol	206.11 g/mol	Mass balance calc.
Appearance	Straw-yellow oil	White to off-white solid	Physical state
Boiling Point	~245°C (Predicted)	N/A (Decomposes)	Distillation requires high vac.
Melting Point	N/A (Liquid)	>200°C (Decomp.)	Solid state characterization
Solubility	DCM, EtOAc, MeOH	Water, MeOH, DMSO	Solvent selection
pKa (Conj. Acid)	~9.5 - 10.0	N/A	Basic character
Chirality	(R)-Enantiomer	(R)-Enantiomer	Stereocenter at C1

## Stereochemical Configuration

The (R)-configuration denotes the spatial arrangement at the benzylic carbon.

- Cahn-Ingold-Prelog (CIP): The amine group (-NH<sub>2</sub>) has priority 1. The chlorophenyl ring has priority 2. The ethyl group has priority 3. Hydrogen is 4. With H in the back, the sequence 1 → 2 → 3 is clockwise (R).

## Synthetic Pathways & Production

High-purity synthesis of the (R)-enantiomer is critical to avoid "eutomer/distomer" issues in downstream biological assays. Two primary routes are recommended: Biocatalytic Transamination (Green Chemistry/High Selectivity) and Chemical Resolution (Scalable/Traditional).

## Method A: Biocatalytic Transamination (Recommended)

This method utilizes an (R)-selective

-transaminase to convert the prochiral ketone directly to the chiral amine. This bypasses the need for toxic transition metals used in asymmetric hydrogenation.

- Substrate: 1-(4-Chlorophenyl)propan-1-one (4'-Chloropropiophenone)
- Enzyme: (R)-selective  
-Transaminase (e.g., from *Arthrobacter* sp. or engineered variants).[1]
- Amine Donor: Isopropylamine (shifts equilibrium via acetone removal) or Alanine (requires LDH/GDH recycling system).

### Protocol 3.1: Enzymatic Synthesis

- Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate cofactor).[2]
- Reaction Mix: Suspend 4'-chloropropiophenone (50 mM) in the buffer with 5% DMSO (co-solvent).
- Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium.
- Initiation: Add (R)-Transaminase lyophilizate (10 mg/mL). Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
- Work-up: Acidify to pH 2 (quench enzyme), wash with MTBE (removes ketone). Basify aqueous layer to pH 12 with NaOH. Extract amine into EtOAc.
- Purification: Dry over

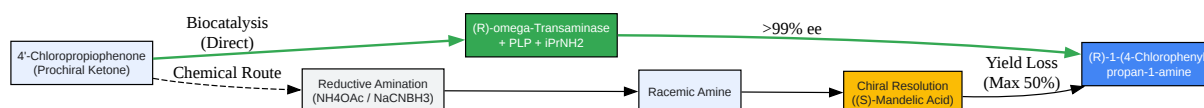
and concentrate. Conversion typically >95% with >99% ee.[3]

## Method B: Classical Chemical Resolution

If biocatalysts are unavailable, a racemic reductive amination followed by resolution with a chiral acid is the standard fallback.

- Reductive Amination: React 4'-chloropropiophenone with   
  
 and   
  
 in Methanol to yield racemic amine.
- Resolution: Dissolve racemate in EtOH. Add (S)-Mandelic acid or (L)-Tartaric acid (0.5 eq).
- Crystallization: The (R)-amine diastereomeric salt crystallizes preferentially. Recrystallize from EtOH/Water to upgrade ee.

## Synthesis Workflow Diagram



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Caption: Comparison of Biocatalytic (Green) vs. Classical (Yellow) synthesis routes.

## Chemical Reactivity & Derivatization

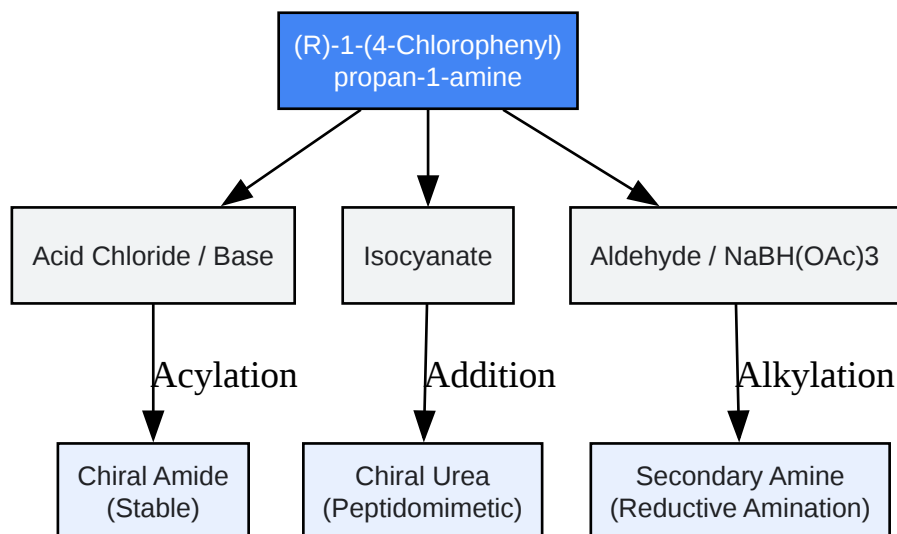
As a primary amine, the (R)-enantiomer serves as a nucleophile. The preservation of the chiral center during derivatization is paramount.

## Nucleophilic Substitution / Acylation

- Amide Coupling: Reacts with carboxylic acids (using EDC/HOBt or HATU) to form chiral amides.
  - Critical Control: Avoid basic conditions that promote racemization (though benzylic protons are less acidic than   
  
 -carbonyl protons, prolonged exposure to strong base can cause drift).

- Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in CNS drug scaffolds).

## Reactivity Flowchart



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Caption: Primary derivatization pathways for library generation.

## Pharmaceutical Applications

This scaffold acts as a "privileged structure" in medicinal chemistry, particularly for targets requiring a hydrophobic pocket interaction adjacent to a cationic nitrogen.

- GPCR Modulators: The 4-chlorophenyl group provides a halogen bond acceptor capability, while the propyl chain offers steric occlusion distinct from methyl/ethyl analogs.
- Calcium Sensing Receptors (CaSR): Substituted benzylamines are frequent pharmacophores in calcilytics.
- Monoamine Transporter Inhibitors: Structural similarity to amphetamines implies potential activity at DAT/NET/SERT transporters, necessitating rigorous screening for off-target abuse potential during early discovery.

## Safety & Handling (MSDS Summary)

- Signal Word:DANGER
- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.
  - H302: Harmful if swallowed.
- Handling Protocol:
  - Always handle in a fume hood.
  - Wear nitrile gloves (double gloving recommended for free base).
  - Storage: Store HCl salt at 2-8°C under argon (hygroscopic). Free base oxidizes slowly in air; store frozen.

## References

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- Transaminase Engineering:MDPI. "Recent Advances in  
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## Sources

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- [2. Functional and structural insights into a thermostable \(S\)-selective amine transaminase and its improved substrate scope by protein engineering - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [(R)-1-(4-Chlorophenyl)propan-1-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11916615/docs#r-1-4-chlorophenyl-propan-1-amine-chemical-properties\]](https://www.benchchem.com/product/b11916615/docs#r-1-4-chlorophenyl-propan-1-amine-chemical-properties)

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